molecular formula C7H11Cl2N5O B2895140 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2089255-36-5

3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No.: B2895140
CAS No.: 2089255-36-5
M. Wt: 252.1
InChI Key: UNSDHNKJOYFKPJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a triazolo[4,3-a]pyrazin-8-one core and an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing the aminoethyl group with a triazole derivative. The reaction conditions may include the use of a catalyst, heating, and a solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.

Comparison with Similar Compounds

  • Tryptamine: A structurally related compound with applications in neuroscience and pharmacology.

  • Serotonin: Another related compound known for its role as a neurotransmitter.

  • Melatonin: Similar in structure and involved in regulating sleep-wake cycles.

Uniqueness: 3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is unique due to its specific molecular structure, which includes the triazolo[4,3-a]pyrazin-8-one core. This structure differentiates it from other compounds and contributes to its distinct properties and applications.

Properties

IUPAC Name

3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h3-4H,1-2,8H2,(H,9,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSDHNKJOYFKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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